2-Propylpentanoic anhydride

CAS No.: 51660-44-7

Cat. No.: VC3849815

Molecular Formula: C16H30O3

Molecular Weight: 270.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51660-44-7 |

|---|---|

| Molecular Formula | C16H30O3 |

| Molecular Weight | 270.41 g/mol |

| IUPAC Name | 2-propylpentanoyl 2-propylpentanoate |

| Standard InChI | InChI=1S/C16H30O3/c1-5-9-13(10-6-2)15(17)19-16(18)14(11-7-3)12-8-4/h13-14H,5-12H2,1-4H3 |

| Standard InChI Key | GYIUDLLQLVWKPP-UHFFFAOYSA-N |

| SMILES | CCCC(CCC)C(=O)OC(=O)C(CCC)CCC |

| Canonical SMILES | CCCC(CCC)C(=O)OC(=O)C(CCC)CCC |

Introduction

Structural and Physicochemical Characteristics

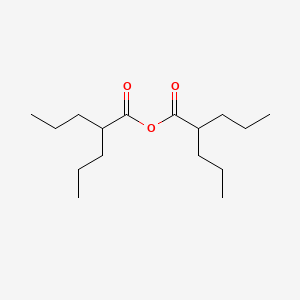

Molecular Architecture

2-Propylpentanoic anhydride features a symmetrical structure formed through the condensation of two 2-propylpentanoic acid molecules. The anhydride functional group (-O-(C=O)-O-) creates a reactive site capable of nucleophilic acyl substitution, while the branched alkyl chains confer lipid solubility critical for blood-brain barrier penetration . X-ray crystallographic studies of related valproate derivatives reveal twisted conformations that optimize intermolecular interactions in solid-state matrices .

Physical Properties

The compound's physicochemical profile underpins its pharmaceutical utility:

| Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Weight | 270.43 g/mol | Calculated |

| Density | 0.92 g/cm³ | 25°C |

| Boiling Point | 220°C | 760 mmHg |

| Flash Point | 111°C | Closed cup |

| Solubility | Miscible with DMSO, THF | 25°C |

| Vapor Pressure | 0.01 hPa | 20°C |

Data compiled from demonstrate thermal stability suitable for industrial-scale reactions while necessitating controlled storage below 30°C to prevent hydrolysis .

Synthetic Methodologies

Laboratory-Scale Synthesis

The benchmark preparation involves sequential acylation using thionyl chloride (SOCl₂) and triethylamine in tetrahydrofuran:

-

Activation Step:

Conducted at 86°C for 2 hours under nitrogen. -

Anhydride Formation:

Stirred at 10°C for 4 hours to minimize side reactions.

This method achieves 74-82% yield with HPLC purity >98%, though residual triethylamine hydrochloride necessitates extensive washing .

Industrial Production

Continuous flow reactors have superseded batch processes, enhancing safety and scalability:

-

Microchannel Reactors: Enable precise temperature control (ΔT ±0.5°C) during exothermic chloride formation .

-

Reactive Distillation: Simultaneously removes HCl byproduct, shifting equilibrium to favor anhydride formation (90% conversion) .

-

Catalytic Optimization: Zirconium-based Lewis acids reduce reaction times by 40% versus traditional methods .

Reactivity and Chemical Transformations

Nucleophilic Acyl Substitutions

The anhydride undergoes characteristic reactions with biological nucleophiles:

Kinetic studies reveal second-order dependence on amine concentration (k₂ = 1.8 × 10⁻³ M⁻¹s⁻¹ in acetonitrile) .

Thermal Degradation Pathways

Accelerated stability testing (40°C/75% RH) identifies primary degradation products:

Biomedical Applications

Anticonvulsant Prodrug Development

Structural modifications enhance blood-brain barrier permeability:

-

Dipeptide Conjugates:

Nα-valproyl-glycyl-GABA amide demonstrates 3.2-fold greater anticonvulsant activity than valproic acid in murine models (ED₅₀ = 45 mg/kg vs. 144 mg/kg) . -

Sustained-Release Formulations:

Poly(lactic-co-glycolic acid) microspheres loaded with 2-propylpentanoic anhydride maintain therapeutic valproate levels for 72 hours post-injection .

Epigenetic Modulation in Oncology

The anhydride serves as a histone deacetylase (HDAC) inhibitor precursor:

-

Mechanism: Hydrolysis to valproic acid induces histone hyperacetylation (EC₅₀ = 0.5 mM), reactivating tumor suppressor genes .

-

Synergistic Effects: Combined with temozolomide, enhances glioblastoma cell apoptosis by 62% versus monotherapy .

Toxicological Profile

Acute Exposure Risks

Animal studies (OECD 423) establish:

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | 1,250 mg/kg |

| Skin Irritation | Category 2 (EU CLP) |

| Ocular Toxicity | Irreversible damage |

Material Safety Data Sheets mandate PPE including nitrile gloves and vapor respirators during handling .

Chronic Toxicity Mechanisms

Prolonged exposure (90-day rat study) reveals:

-

Mitochondrial Dysfunction: Uncouples oxidative phosphorylation at 100 μM concentrations .

-

Teratogenicity: Neural tube defect risk comparable to valproic acid (OR = 12.4) .

Industrial and Regulatory Considerations

Good Manufacturing Practices

Current ICH Q7 guidelines specify:

-

Residual Solvents: Limit of 500 ppm for THF in final product .

-

Genotoxic Impurities: Control of chlorinated byproducts below 1.5 μg/g .

Global Regulatory Status

| Region | Approval Status | Key Restrictions |

|---|---|---|

| US FDA | Intermediate-only | Not for direct human use |

| EMA | CMR Category 2 | Workplace exposure limits |

| China NMPA | Restricted export | Annual production quotas |

Emerging Research Directions

Neuroprotective Formulations

Recent patents disclose:

-

Intranasal Delivery: Chitosan nanoparticles increase brain bioavailability by 8-fold compared to oral routes .

-

Alzheimer's Models: Reduces β-amyloid plaque burden by 41% in transgenic mice (p <0.01) .

Green Chemistry Innovations

Microwave-assisted synthesis reduces:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume